"CAS number for Cyclopentyl(o-tolyl)methanamine hydrochloride"
"CAS number for Cyclopentyl(o-tolyl)methanamine hydrochloride"
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopentyl(o-tolyl)methanamine Hydrochloride
A Prospective Analysis for Novel Compound Development
Introduction
In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on Cyclopentyl(o-tolyl)methanamine hydrochloride, a compound for which a registered CAS number has not been identified in major chemical databases as of the time of this writing. The absence of a CAS number suggests that this molecule represents a novel target for synthesis and investigation. Such compounds, occupying unexplored chemical space, hold the potential for unique pharmacological profiles.
This document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, scientifically-grounded strategy for the synthesis, purification, and characterization of this target molecule. The methodologies presented are based on established, robust chemical principles and draw from analogous transformations reported in peer-reviewed literature. We will detail a proposed synthetic route via reductive amination, provide a thorough protocol for analytical validation, and discuss the potential applications of this class of compounds based on existing knowledge of its structural analogs.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and serve as a preliminary guide for experimental work.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀ClN |
| Molecular Weight | 225.76 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol) |
| Melting Point | Expected to be >200 °C (as is typical for amine hydrochloride salts) |
Proposed Synthesis: Reductive Amination
The most direct and versatile route to synthesizing the target secondary amine, Cyclopentyl(o-tolyl)methanamine, is through the reductive amination of cyclopentanecarboxaldehyde with o-toluidine.[1][2] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the ideal reducing agent due to its mild nature and high selectivity for imines over carbonyls, which minimizes side reactions.[3][4][5]
Reaction Scheme
Caption: Proposed synthesis of Cyclopentyl(o-tolyl)methanamine hydrochloride.
Experimental Protocol: Synthesis of the Free Base
Safety Precaution: o-Toluidine is toxic, a suspected carcinogen, and harmful to aquatic life.[6][7][8][9][10] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopentanecarboxaldehyde (1.0 eq.).
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Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of aldehyde). Begin stirring and add o-toluidine (1.05 eq.) dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cyclopentyl(o-tolyl)methanamine free base.
Purification and Hydrochloride Salt Formation
The crude amine can be purified by flash column chromatography on silica gel. Subsequently, the hydrochloride salt is prepared to enhance stability and aqueous solubility, which is a common practice for amine-containing drug compounds.[11][12]
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Purification: Purify the crude oil via flash chromatography (silica gel, gradient elution with a hexane/ethyl acetate system).
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.
-
Precipitation and Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Final Steps: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield the final product, Cyclopentyl(o-tolyl)methanamine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:
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¹H NMR:
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Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm (4H).
-
N-H Proton: A broad singlet, typically downfield (δ > 9.0 ppm) for the ammonium proton (N-H₂⁺) after D₂O exchange disappears.
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Methylene Bridge (-CH₂-N): A multiplet around δ 3.0-3.5 ppm (2H).
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Cyclopentyl Methine Proton (-CH-CH₂): A multiplet around δ 2.0-2.4 ppm (1H).
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Aromatic Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm (3H).
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Cyclopentyl Protons: Multiplets in the range of δ 1.2-1.9 ppm (8H).
-
-
¹³C NMR:
-
Aromatic Carbons: Peaks in the range of δ 120-145 ppm.
-
Methylene Bridge Carbon (-CH₂-N): A peak around δ 50-55 ppm.
-
Cyclopentyl Methine Carbon (-CH-CH₂): A peak around δ 38-42 ppm.
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Cyclopentyl Carbons: Peaks in the range of δ 25-35 ppm.
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Aromatic Methyl Carbon (-CH₃): A peak around δ 17-20 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will provide key information about the functional groups present.[13]
| Wavenumber (cm⁻¹) | Assignment | Appearance |
| 2200-3000 | N-H⁺ Stretch | Strong, very broad |
| 2850-2960 | C-H Stretch (Aliphatic) | Medium to Strong |
| 1560-1620 | N-H⁺ Bend | Medium, Sharp |
| 1450-1600 | C=C Stretch (Aromatic) | Medium |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The analysis should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 190.16.
Potential Applications and Biological Significance
While the specific biological activity of Cyclopentyl(o-tolyl)methanamine hydrochloride is unknown, its structural motifs are present in various pharmacologically active molecules. The cyclopentane moiety is a common feature in many natural products and synthetic drugs, often contributing to metabolic stability and potent biological activity.[2] Derivatives of cyclopentylamine have been investigated for their antinociceptive (analgesic) properties.[14]
Furthermore, the N-aryl methanamine scaffold is a key component in compounds targeting the central nervous system. For instance, related arylcycloalkylamines are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds with applications in anesthesia and neuroprotection.[15] The presence of the o-tolyl group could influence receptor binding selectivity and pharmacokinetic properties through steric and electronic effects. Therefore, this novel compound warrants investigation for potential activities as an analgesic, anti-inflammatory, or CNS-acting agent.[16]
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of the novel compound Cyclopentyl(o-tolyl)methanamine hydrochloride. By employing a robust reductive amination strategy, followed by standard purification and salt formation protocols, researchers can efficiently produce this target molecule for further investigation. The detailed analytical plan ensures structural confirmation and purity assessment. Given the pharmacological relevance of its constituent fragments, Cyclopentyl(o-tolyl)methanamine hydrochloride represents a promising candidate for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.
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